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  • Product: 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one
  • CAS: 208641-42-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is a β-hydroxy ketone of significant interest as a synthetic intermediate in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is a β-hydroxy ketone of significant interest as a synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring both a secondary alcohol and a ketone, offers versatile handles for further molecular elaboration. This guide provides an in-depth exploration of the primary synthetic pathway to this molecule—the crossed Aldol condensation—elucidating the mechanistic underpinnings, providing a detailed experimental protocol, and discussing alternative theoretical approaches. The content herein is grounded in established principles of organic chemistry, aiming to equip researchers with the foundational knowledge and practical insights required for its successful synthesis and characterization.

Introduction and Strategic Overview

The synthesis of β-hydroxy carbonyl compounds is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one belongs to this important class of molecules. The strategic disconnection of its carbon skeleton points overwhelmingly towards a crossed Aldol condensation as the most efficient and direct synthetic route. This approach leverages the reaction between an enolizable ketone and a non-enolizable aldehyde to form a new carbon-carbon bond with high atom economy.

The key advantages of this strategy are:

  • Convergence: Two readily available starting materials, acetone and 3-methoxybenzaldehyde, are combined in a single C-C bond-forming step.

  • Selectivity: By choosing an aldehyde without α-hydrogens (3-methoxybenzaldehyde), the potential for unwanted self-condensation side products is eliminated, simplifying the reaction profile.[1]

  • Simplicity: The reaction can be performed under straightforward base-catalyzed conditions using common laboratory reagents and equipment.[2][3]

This guide will focus primarily on this robust method while also providing a theoretical discussion of alternative, albeit more complex, organometallic approaches.

Primary Synthesis Pathway: The Base-Catalyzed Crossed Aldol Condensation

The most reliable synthesis of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is achieved via the base-catalyzed crossed Aldol condensation between 3-methoxybenzaldehyde and acetone. In this reaction, acetone serves as the nucleophilic enolate precursor, while 3-methoxybenzaldehyde acts as the electrophilic carbonyl component.[1][3]

Mechanistic Deep Dive

The reaction proceeds through a well-established three-step mechanism under basic conditions. The causality behind each step is critical for understanding reaction control and optimization.

  • Enolate Formation: A catalytic amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), selectively deprotonates the α-carbon of acetone. Acetone's α-protons are sufficiently acidic (pKa ≈ 19-20) to be removed by the hydroxide ion. This creates a resonance-stabilized enolate, which is the key nucleophilic species in the reaction.[2] Acetone is typically used in excess to serve as both the reactant and the solvent, driving the equilibrium towards the formation of the desired product.

  • Nucleophilic Attack: The newly formed acetone enolate acts as a potent carbon-based nucleophile. It attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. The aldehyde is a superior electrophile compared to the ketone (acetone) due to less steric hindrance and the absence of a second electron-donating alkyl group. This inherent reactivity difference, combined with the inability of 3-methoxybenzaldehyde to enolize, ensures the desired crossed-condensation pathway is heavily favored.[4] This step results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is a strong base and is rapidly protonated by a protic solvent molecule, typically water, which is present from the aqueous base solution. This final step neutralizes the intermediate and yields the target product, 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one, while regenerating the hydroxide catalyst.

Visualization of the Reaction Mechanism

The following diagram illustrates the complete mechanistic pathway for the base-catalyzed Aldol condensation.

Caption: Base-catalyzed formation of the target compound via a three-step mechanism.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. It is adapted from established procedures for similar Aldol condensations.[2][5]

Materials & Reagents:

  • 3-Methoxybenzaldehyde (C₈H₈O₂, MW: 136.15 g/mol )

  • Acetone (C₃H₆O, MW: 58.08 g/mol ), analytical grade

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1M solution

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzaldehyde (e.g., 10.0 g, 73.4 mmol) in acetone (100 mL). Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Catalyst Addition: Separately, prepare a 10% aqueous solution of sodium hydroxide (e.g., 5.0 g NaOH in 45 mL H₂O). Add this NaOH solution dropwise to the stirred acetone-aldehyde mixture over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) eluent system.

  • Work-up and Neutralization: Once the reaction is complete, cool the mixture again in an ice bath. Carefully neutralize the reaction by the slow, dropwise addition of 1M HCl until the pH of the solution is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Add 50 mL of deionized water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by either recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield pure 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one.

Data Summary for Aldol Condensation
ParameterValue / ConditionRationale
Reactant 1 3-MethoxybenzaldehydeNon-enolizable electrophile, prevents self-condensation.
Reactant 2 AcetoneEnolizable nucleophile precursor and solvent.
Molar Ratio Acetone >> 3-MethoxybenzaldehydeExcess acetone drives the reaction forward.
Catalyst Sodium Hydroxide (aq. 10%)Effective base for enolate formation from acetone.
Temperature 0-10 °C (addition), RT (reaction)Initial cooling controls the exothermic reaction.
Reaction Time 3-4 hoursTypically sufficient for completion; monitor by TLC.
Work-up Acidic Neutralization, ExtractionIsolates the neutral organic product from the aqueous phase.
Purification Recrystallization / ChromatographyRemoves unreacted starting materials and impurities.
Expected Yield 60-80%Typical range for well-executed crossed Aldol condensations.[5]

Alternative Synthetic Strategies: An Organometallic Perspective

While the Aldol condensation is the most direct route, it is instructive to consider alternative C-C bond-forming strategies, such as those involving organometallic reagents. These routes are generally more complex and less atom-economical for this specific target but are powerful tools in other contexts.

Grignard Reaction Approach

A Grignard reaction could theoretically be employed to construct the target molecule.[6][7] This would involve the nucleophilic addition of an organomagnesium halide to a suitable carbonyl compound.

  • Conceptual Pathway: The most logical disconnection for a Grignard synthesis would be between C3 and C4 of the butanone backbone. This suggests a reaction between an enolate-equivalent of acetone and 3-methoxybenzaldehyde, which leads back to an Aldol-type strategy. A more distinct Grignard approach would involve reacting 3-methoxyphenylmagnesium bromide with a suitable four-carbon electrophile containing a ketone or a protected ketone. For example, one could envision a reaction with 1,2-epoxy-3-butanone, where the Grignard reagent attacks the less-substituted carbon of the epoxide.

  • Challenges and Causality: This approach is fraught with challenges. The required electrophilic starting materials (e.g., epoxyketones) are not as readily available as 3-methoxybenzaldehyde. Furthermore, Grignard reagents are highly reactive and basic, which can lead to side reactions and requires strictly anhydrous conditions, increasing procedural complexity compared to the aqueous conditions of the Aldol reaction.[7]

Visualization of Alternative Pathways

Alternative_Synthesis Conceptual Alternative Synthetic Pathways cluster_aldol Primary Route: Aldol Condensation cluster_grignard Alternative Route: Grignard Reaction Product 4-Hydroxy-4-(3-methoxyphenyl) butan-2-one Aldol_SM1 3-Methoxybenzaldehyde Aldol_SM1->Product + Aldol_SM2 Acetone Aldol_SM2->Product Grignard_SM1 3-Methoxyphenyl magnesium bromide Grignard_SM1->Product + Grignard_SM2 4-Carbon Electrophile (e.g., Epoxyketone) Grignard_SM2->Product

Caption: Comparison of the direct Aldol route versus a conceptual Grignard pathway.

Product Purification and Characterization

Rigorous purification and characterization are essential to validate the synthesis of the target compound.

Purification Methods
  • Recrystallization: If the final product is a crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is an effective method for achieving high purity.

  • Column Chromatography: For products that are oils or difficult to crystallize, flash column chromatography on silica gel is the preferred method. A typical eluent system would be a gradient of ethyl acetate in hexane.[5]

Spectroscopic and Analytical Data

The identity and purity of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one should be confirmed using standard analytical techniques. The following table summarizes the expected data based on its chemical structure.

Analysis TechniqueExpected Observations
¹H NMR δ (ppm): ~7.2-7.3 (t, Ar-H), ~6.8-6.9 (m, 3H, Ar-H), ~5.1 (m, 1H, CH-OH), ~3.8 (s, 3H, OCH₃), ~3.5 (br s, 1H, OH), ~2.8 (d, 2H, CH₂), ~2.2 (s, 3H, COCH₃)
¹³C NMR δ (ppm): ~208 (C=O), ~160 (Ar C-O), ~145 (Ar C-CH), ~130 (Ar CH), ~120 (Ar CH), ~113 (Ar CH), ~112 (Ar CH), ~68 (CH-OH), ~55 (OCH₃), ~52 (CH₂), ~31 (COCH₃)
IR Spectroscopy ν (cm⁻¹): ~3450 (broad, O-H stretch), ~3050 (C-H aromatic stretch), ~2950 (C-H aliphatic stretch), ~1710 (strong, C=O stretch), ~1600, ~1490 (C=C aromatic stretch)
Mass Spectrometry (ESI+) m/z: Expected [M+H]⁺ at 195.09, [M+Na]⁺ at 217.07

Conclusion

The synthesis of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is most efficiently and reliably accomplished through a base-catalyzed crossed Aldol condensation of 3-methoxybenzaldehyde and acetone. This method is superior due to its operational simplicity, high selectivity, and the use of readily accessible starting materials. The detailed mechanistic understanding and the robust experimental protocol provided in this guide offer a clear and validated pathway for researchers to synthesize this valuable chemical intermediate. Proper application of the described purification and characterization techniques will ensure the final product meets the high standards required for research and development applications.

References

  • Nurainy, F., Rizal, S., Suharyono, S., & Umami, E. (n.d.). The 1 HNMR spectrum of 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy-2-butanone. ResearchGate. Retrieved from [Link]

  • University of Babylon. (n.d.). Preparation of compounds similar to 4-(4'-methoxyphenyl)-3-buten-2-one and 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one.
  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Aldol Condensation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Reformatsky Reaction. In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Brainly.in. (2018, February 7). how does acetone react with CH3MGBR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
  • Organic Syntheses. (n.d.). Discussion Addendum for: α-TRIFLUOROMETHYLATION OF α,β-UNSATURATED KETONES: 4-PHENYL-3-TRIFLUOROMETHYL-2-BUTANONE. Retrieved from [Link]

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • NIST. (n.d.). 3-Methoxyacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • CDN. (n.d.). An Aldol Condensation to synthesize Chalcones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL 4-HYDROXY-2-BUTYNOATE. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 12). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 3-METHOXYPHENYLMAGNESIUM BROMIDE SOLUTION 1M IN THF. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one. Retrieved from [Link]

  • NIST. (n.d.). 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Quora. (2021, March 19). Using phenyl magnesium bromide how would you prepare acetophenone?. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation of 4-Chlorobenzaldehyde. Retrieved from [Link]

  • Testbook. (2026, March 12). Reaction between acetone and methylmagnesium chloride follow. Retrieved from [Link]

  • Google Patents. (n.d.). EP0790251A2 - Preparation and use of (3-alkoxyphenyl) magnesium chlorides.
  • Cole-Parmer. (n.d.). Tech Info: Aldol Condensation Reaction Analysis by NMR. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one

Introduction 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is a β-hydroxy ketone of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its structure, featuring a met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is a β-hydroxy ketone of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its structure, featuring a methoxy-substituted aromatic ring, a hydroxyl group, and a ketone, presents a versatile scaffold for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an analysis of its expected reactivity and spectral characteristics. The information herein is designed to be a valuable resource for scientists engaged in the exploration of novel chemical entities.

Chemical and Physical Properties

While specific experimental data for 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is not extensively available in the public domain, its properties can be reliably predicted based on its structural similarity to well-characterized analogs such as Zingerone (4-(4-hydroxy-3-methoxyphenyl)butan-2-one) and Raspberry Ketone (4-(4-hydroxyphenyl)-2-butanone), as well as the established principles of physical organic chemistry.

PropertyPredicted Value/DescriptionBasis for Prediction
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Likely a pale yellow oil or a low-melting solid at room temperature.Analogy with similar β-hydroxy ketones.
Melting Point Estimated to be in the range of 20-40 °C.Zingerone has a melting point of 35.5-44.5 °C.[1] The different substitution pattern may slightly lower the melting point.
Boiling Point High, with decomposition likely at atmospheric pressure. Vacuum distillation would be required for purification.β-hydroxy ketones are prone to dehydration at elevated temperatures.[2][3]
Solubility Soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate. Sparingly soluble in water.The presence of both polar (hydroxyl, ketone) and nonpolar (aromatic ring, alkyl chain) moieties suggests this solubility profile.
pKa The phenolic hydroxyl group (if present as an isomer) would have a pKa of ~10. The alcoholic hydroxyl group is expected to have a pKa of ~16-18.General pKa values for phenols and secondary alcohols.

Synthesis Protocol: Aldol Condensation

The most direct and logical route for the synthesis of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is through a base-catalyzed aldol condensation between 3-methoxybenzaldehyde and acetone.[4][5] This reaction is a classic carbon-carbon bond-forming reaction in organic chemistry.[6]

Reaction Scheme

G cluster_0 Reactants cluster_1 Product reactant1 3-Methoxybenzaldehyde catalyst Base (e.g., NaOH, KOH) reactant2 Acetone product 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one catalyst->product Aldol Condensation

Caption: Synthesis of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one via Aldol Condensation.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzaldehyde (1.0 equivalent) in an excess of acetone (10-20 equivalents). The large excess of acetone ensures that it acts as both a reactant and the solvent, and minimizes the self-condensation of acetone.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base, such as 10% sodium hydroxide or potassium hydroxide (0.1-0.2 equivalents). The addition should be dropwise to control the reaction temperature, as the aldol condensation is an exothermic process.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within 1-3 hours at room temperature.

  • Workup: Once the reaction is complete, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until it reaches a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Shake the funnel to extract the product into the organic layer. Separate the layers and wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Chemical Reactivity and Potential Transformations

The chemical reactivity of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is dictated by the interplay of its three functional groups: the hydroxyl group, the ketone, and the methoxy-substituted aromatic ring.

Dehydration to an α,β-Unsaturated Ketone

β-hydroxy ketones are known to undergo facile dehydration, particularly under acidic or basic conditions with heating, to yield α,β-unsaturated ketones.[2][3] This is a common and important transformation in organic synthesis.

G reactant 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one catalyst Acid or Base, Heat reactant->catalyst Dehydration product 4-(3-Methoxyphenyl)but-3-en-2-one catalyst->product Dehydration

Caption: Dehydration of the target compound to an α,β-unsaturated ketone.

Oxidation and Reduction
  • Oxidation: The secondary alcohol can be oxidized to a dicarbonyl compound using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Reduction: The ketone can be selectively reduced to a diol using reducing agents like sodium borohydride. The choice of reducing agent can influence the stereochemistry of the resulting diol. A synthesis of the related 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol from Zingerone has been reported using sodium borohydride.[7]

Reactions of the Aromatic Ring

The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation will primarily occur at the positions ortho and para to the methoxy group.

Predicted Spectral Data

The structural elucidation of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy
  • Aromatic Protons: A complex multiplet pattern between δ 6.8 and 7.3 ppm, corresponding to the four protons on the disubstituted benzene ring.

  • Methine Proton (-CH(OH)-): A multiplet around δ 5.1 ppm.

  • Methylene Protons (-CH₂-): A doublet of doublets or a more complex multiplet around δ 2.8 ppm, due to coupling with the adjacent methine proton.

  • Methyl Protons (-COCH₃): A singlet around δ 2.2 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.

A ResearchGate article provides the ¹H NMR spectrum of a similar compound, 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy-2-butanone, which can serve as a useful reference.[8]

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region, around δ 208 ppm.

  • Aromatic Carbons: Multiple signals between δ 110 and 160 ppm.

  • Carbon Bearing the Hydroxyl Group (-CH(OH)-): A signal around δ 69 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 52 ppm.

  • Methyl Carbon (-COCH₃): A signal around δ 31 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3400-3500 cm⁻¹, characteristic of a hydroxyl group.

  • C-H Stretches (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1710 cm⁻¹.

  • C=C Stretches (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

  • C-O Stretches: Absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The NIST WebBook provides IR spectral data for the related compound 4-(4-hydroxy-3-methoxyphenyl)-2-butanone (Zingerone), which shows characteristic peaks for the functional groups present.[9]

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): A peak at m/z = 194.

  • Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of water (M-18), the loss of an acetyl group (M-43), and cleavage of the C-C bond between the carbonyl group and the methylene group. The NIST WebBook also contains the mass spectrum of Zingerone, which can be used as a reference for predicting the fragmentation of the target molecule.[10]

Applications in Drug Development and Research

The structural motifs present in 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one are found in numerous biologically active natural products and synthetic compounds. For instance, the closely related compound Zingerone exhibits a range of pharmacological activities, including antioxidant and anti-inflammatory properties.[11] The target molecule can serve as a key intermediate for the synthesis of novel compounds with potential therapeutic applications. Its functional groups provide handles for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is a molecule with significant synthetic potential. While direct experimental data is limited, its physical and chemical properties, as well as its spectral characteristics, can be reliably predicted based on established chemical principles and data from analogous compounds. The detailed synthesis protocol and analysis of its reactivity provided in this guide are intended to empower researchers to synthesize, characterize, and further explore the utility of this versatile β-hydroxy ketone in their scientific endeavors.

References

  • Fiveable. (2025, August 15). β-Hydroxy ketones: Organic Chemistry Study Guide.
  • Nurainy, F., Rizal, S., Suharyono, S., & Umami, E. (n.d.). The 1 HNMR spectrum of 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy-2-butanone.
  • CK-12 Foundation. (2026, January 14). Chemical Properties of Aldehydes and Ketones.
  • NIST. (n.d.). 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. NIST WebBook.
  • Shobe, D. (2020, December 15). What are the differences between alpha hydroxy ketones and beta-hydroxy ketones? Quora.
  • A2B Chem. (n.d.). 122-48-5 | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one.
  • NIST. (n.d.). 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. NIST WebBook, IR Spectrum.
  • NIST. (n.d.). 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. NIST WebBook.
  • ChemicalBook. (n.d.). 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol synthesis.
  • Guidechem. (n.d.). 4-(4-HYDROXY-3-METHOXYPHENYL)-3-BUTEN-2-ONE 1080-12-2 wiki.
  • NIST. (n.d.). 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-. NIST WebBook, Mass Spectrum.
  • Moodle@Units. (2011, May 20).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0167201).
  • ResearchGate. (n.d.). buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl).
  • Fisher Scientific. (n.d.). 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone, 97% 25 g | Buy Online.
  • NextSDS. (n.d.). 4-(3-hydroxy-4-methoxyphenyl)
  • The Royal Society of Chemistry. (n.d.). Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol.
  • Chemistry LibreTexts. (2014, July 26). 19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones.
  • PubChem. (n.d.). 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one | C11H14O3.
  • YouTube. (2020, November 3). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone).
  • PubChem. (n.d.). 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one.
  • Tokyo Chemical Industry. (n.d.). 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone | 122-48-5.
  • Thermo Fisher Scientific. (n.d.). 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone, 97%.
  • ResearchGate. (n.d.). Figure 1. Chemical structure of 4-(4-hydroxy-3-methoxyphenyl)-2-butanone.
  • ResearchGate. (2015, November 19).
  • SIELC Technologies. (2018, May 16). 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone.
  • Beyond Benign. (n.d.).
  • Magritek. (n.d.).
  • YouTube. (2024, January 1).
  • Chemistry 211 Experiment 5. (2012, November 14).
  • FooDB. (2010, April 8). Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682).

Sources

Foundational

An In-depth Technical Guide to the Structural Characterization of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one by NMR Spectroscopy

This guide provides a comprehensive walkthrough for the structural elucidation of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Tailored for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive walkthrough for the structural elucidation of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Tailored for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.[1][2][3][4]

Introduction: The Importance of Rigorous Structural Verification

4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is a molecule of interest in various chemical and pharmaceutical research areas. Its precise chemical structure dictates its physical, chemical, and biological properties. Therefore, unambiguous structural characterization is a critical step in research and development, quality control, and regulatory compliance.[1][2][3] NMR spectroscopy stands as an unparalleled, non-destructive technique for determining molecular structure, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1][5][6] This guide will systematically detail the application of one- and two-dimensional NMR experiments to confirm the identity and structure of this compound.

Foundational NMR Analysis: 1D Spectra (¹H and ¹³C NMR)

The initial and most fundamental step in NMR analysis involves acquiring one-dimensional proton (¹H) and carbon-13 (¹³C) spectra.[5] These experiments provide essential information about the number and types of chemically distinct protons and carbons in the molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

A standard ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Expected ¹H NMR Spectral Data:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~2.15Singlet3HH-1 (CH₃)
b~2.80Multiplet2HH-3 (CH₂)
c~5.10Multiplet1HH-4 (CH)
d~3.80Singlet3HOCH₃
e~6.80-7.30Multiplets4HAromatic Protons
f~3.50Broad Singlet1HOH

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Causality and Interpretation:

  • H-1 (Singlet, ~2.15 ppm): The three protons of the methyl group (C-1) are chemically equivalent and adjacent to a carbonyl group, which deshields them, causing a downfield shift. With no adjacent protons, the signal appears as a singlet.

  • H-3 (Multiplet, ~2.80 ppm): The two protons on C-3 are diastereotopic and are coupled to the proton on C-4, resulting in a complex multiplet.

  • H-4 (Multiplet, ~5.10 ppm): This single proton is attached to a carbon bearing a hydroxyl group and is adjacent to the C-3 methylene group, leading to a multiplet.

  • OCH₃ (Singlet, ~3.80 ppm): The three protons of the methoxy group are equivalent and show a characteristic singlet in the 3.5-4.0 ppm range.[7][8]

  • Aromatic Protons (Multiplets, ~6.80-7.30 ppm): The four protons on the benzene ring are in different chemical environments and exhibit complex splitting patterns due to ortho, meta, and para couplings.[9]

  • OH (Broad Singlet, ~3.50 ppm): The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift can be highly variable.

¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

A standard ¹³C NMR spectrum reveals all unique carbon environments in the molecule. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C), Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential.[5][10][11][12][13]

Expected ¹³C NMR and DEPT Spectral Data:

Carbon¹³C Chemical Shift (δ, ppm)DEPT-90DEPT-135Assignment
C-1~30No SignalPositiveCH₃
C-2~209No SignalNo SignalC=O
C-3~52No SignalNegativeCH₂
C-4~69PositivePositiveCH
OCH₃~55No SignalPositiveOCH₃
C-Ar (quaternary)~140-160No SignalNo SignalC-Ar
C-Ar (CH)~110-130PositivePositiveC-Ar

Rationale for Assignments:

  • DEPT-90 only shows signals for CH carbons.[10][12][13][14]

  • DEPT-135 displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[10][12][13][14]

  • Quaternary carbons, like the carbonyl carbon (C-2) and the aromatic carbons attached to the butanone and methoxy groups, do not appear in DEPT spectra.[10][11][12][13][14]

  • The carbonyl carbon (C-2) is significantly deshielded and appears at a very low field (~209 ppm).[14]

  • The carbon bearing the hydroxyl group (C-4) is shifted downfield to around 69 ppm.

  • The methoxy carbon signal is characteristically found around 55-56 ppm.[7][15][16]

Advanced Structural Elucidation: 2D NMR Techniques

Two-dimensional NMR experiments are crucial for unambiguously assigning the structure by revealing through-bond and through-space correlations between nuclei.[17][18]

COSY (Correlation Spectroscopy): Identifying Proton-Proton Couplings

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two to three bonds.[17][19][20] Cross-peaks in the COSY spectrum connect coupled protons.

Expected COSY Correlations:

  • A cross-peak between the multiplet at ~2.80 ppm (H-3) and the multiplet at ~5.10 ppm (H-4).

  • Correlations between the aromatic protons, revealing their connectivity within the benzene ring.

This confirms the presence of the -CH(OH)-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons

The ¹H-¹³C HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[5][19]

Expected HSQC Correlations:

  • H-1 (~2.15 ppm) will correlate with C-1 (~30 ppm).

  • H-3 (~2.80 ppm) will correlate with C-3 (~52 ppm).

  • H-4 (~5.10 ppm) will correlate with C-4 (~69 ppm).

  • The methoxy protons (~3.80 ppm) will correlate with the methoxy carbon (~55 ppm).

  • Each aromatic proton will correlate with its corresponding aromatic carbon.

This experiment provides definitive assignments for protonated carbons.

Experimental Protocols: A Step-by-Step Guide

Adherence to good laboratory practices is essential for acquiring high-quality NMR data.[21]

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[22] Ensure complete dissolution; gentle vortexing or warming may be applied.[22]

  • Filtering (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[22]

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.[22]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

The following parameters are illustrative for a 500 MHz spectrometer and may require optimization.[23]

¹H NMR:

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-3 seconds

¹³C NMR:

  • Pulse Program: A standard proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds

DEPT-135 and DEPT-90:

  • Pulse Program: Standard DEPT pulse sequences.

  • Number of Scans: 256-512

COSY:

  • Pulse Program: Standard COSY experiment.

  • Number of Scans: 8-16 per increment.

HSQC:

  • Pulse Program: Standard HSQC experiment with gradient selection.

  • Number of Scans: 4-8 per increment.

Visualization of Experimental Workflow and Structural Connectivity

Diagrams created using Graphviz (DOT language) help to visualize the logical flow of the analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR h1_nmr->c13_nmr dept DEPT-135 & DEPT-90 c13_nmr->dept cosy ¹H-¹H COSY dept->cosy hsqc ¹H-¹³C HSQC cosy->hsqc assign_protons Assign Proton Signals hsqc->assign_protons assign_carbons Assign Carbon Signals assign_protons->assign_carbons confirm_connectivity Confirm Connectivity assign_carbons->confirm_connectivity final_structure Final Structure Confirmation confirm_connectivity->final_structure

Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Key NMR correlations for structural assignment.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one can be achieved with a high degree of confidence. This methodical approach, combining ¹H, ¹³C, DEPT, COSY, and HSQC data, provides a self-validating system for structural elucidation, which is paramount in the fields of chemical research and drug development.[1][3][4][5] The principles and protocols outlined in this guide serve as a robust framework for the characterization of this and other small organic molecules.

References

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. 13 C NMR spectrum of 3-hydroxybutanone (acetoin). Available at: [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available at: [Link]

  • New Food Magazine. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • University of Ottawa. GOOD LAB PRACTICE-NMR. Available at: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Available at: [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Available at: [Link]

  • Smajlović, A., et al. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. Available at: [Link]

  • Marek, R., et al. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]

  • Angewandte Chemie. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • SpectraBase. 3-Hydroxy-2-butanone - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Elyashberg, M., et al. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Available at: [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. Available at: [Link]

  • University of Calgary. 13C NMR Spectroscopy. Available at: [Link]

  • SpectraBase. 3-Hydroxy-2-butanone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Michigan State University Department of Chemistry. Basic Practical NMR Concepts. Available at: [Link]

  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Available at: [Link]

  • Shimadzu. (2014, April 8). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Available at: [Link]

  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes.... Available at: [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]

  • ResearchGate. The 1 HNMR spectrum of 4-(4-hydroxyphenyl-3-methoxy)-4-hydroxy-2-butanone. Available at: [Link]

  • Reddit. (2024, April 26). NMR Analysis Practice. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. Available at: [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.13: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • ResearchGate. (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. Available at: [Link]

  • Chemistry Steps. (2020, December 4). NMR Spectroscopy Practice Problems. Available at: [Link]

  • PubChem - NIH. 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one. Available at: [Link]

  • PubChem - NIH. 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one. Available at: [Link]

  • SIELC Technologies. (2018, May 16). 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone. Available at: [Link]

  • University of Mohamed Boudiaf - M'sila. buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). Available at: [Link]

  • Thermo Fisher Scientific. 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone, 97%. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) / Electron Ionization (EI, 70 eV) Chemical Context and Analytical Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) / Electron Ionization (EI, 70 eV)

Chemical Context and Analytical Challenges

4-Hydroxy-4-(3-methoxyphenyl)butan-2-one ( , MW: 194.23 g/mol ) is a -hydroxy ketone (aldol) synthesized via the base-catalyzed crossed aldol addition of 3-methoxybenzaldehyde and acetone[1]. As a structural analog to zingerone precursors and various pharmaceutical intermediates, its precise structural elucidation is critical during synthetic scale-up and impurity profiling.

The primary analytical challenge with this compound lies in its thermal lability. -hydroxy ketones are highly prone to dehydration, both thermally in the GC inlet and energetically within the mass spectrometer's ion source[2],[1]. Consequently, distinguishing the true molecular ion from its dehydration product requires a deep understanding of its specific Electron Ionization (EI) fragmentation kinetics.

Mechanistic Principles of Fragmentation

Under standard 70 eV electron ionization, the molecule undergoes a vertical transition to form a highly energetic odd-electron radical cation ( )[3],[4]. The fragmentation of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is driven by the extreme thermodynamic stability of the resulting product ions and the expulsion of stable neutral molecules.

Key Fragmentation Pathways:
  • -Cleavage at the Hydroxyl Group (Base Peak Formation): The C3-C4 bond is the weakest link in the molecule. Homolytic cleavage at this position results in the loss of an acetonyl radical ( , 57 Da). The remaining charge is retained on the benzylic fragment, yielding the 3-methoxy- -hydroxybenzyl cation at m/z 137 . This ion dominates the spectrum (base peak) because it is exceptionally stable, benefiting from dual resonance stabilization from the adjacent oxygen lone pair (oxonium character) and the electron-rich aromatic ring.

  • Retro-Aldol Cleavage: Molecules possessing the -hydroxy ketone structural element can undergo a thermal or EI-induced retro-aldol reaction[2]. This McLafferty-type rearrangement involves the cleavage of the C3-C4 bond with a concomitant hydrogen transfer, yielding the radical cation of 3-methoxybenzaldehyde (m/z 136 ) and neutral acetone.

  • Dehydration: The loss of water (18 Da) is highly favored as it forms a conjugated -unsaturated system[1]. This yields the ion at m/z 176 .

  • -Cleavage at the Ketone: Cleavage of the C1-C2 bond yields the ubiquitous acetyl cation at m/z 43 , a diagnostic marker for terminal methyl ketones.

Fragmentation M Molecular Ion [M]⁺• m/z 194 A_cleav_OH α-Cleavage at C3-C4 (- •CH2COCH3, 57 Da) M->A_cleav_OH A_cleav_CO α-Cleavage at C1-C2 (- •C9H11O2, 151 Da) M->A_cleav_CO Dehyd Dehydration (- H2O, 18 Da) M->Dehyd Retro Retro-Aldol Cleavage (- C3H6O, 58 Da) M->Retro F137 3-Methoxy-α-hydroxybenzyl Cation m/z 137 (Base Peak) A_cleav_OH->F137 F43 Acetyl Cation m/z 43 A_cleav_CO->F43 F176 [M - H2O]⁺• m/z 176 Dehyd->F176 F136 3-Methoxybenzaldehyde [M]⁺• m/z 136 Retro->F136

Figure 1. Primary EI-MS fragmentation pathways of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one.

Quantitative Fragment Analysis

The following table summarizes the diagnostic ions required for the positive identification of the compound.

m/zIon TypeFormulaRelative AbundanceDiagnostic Significance
194 Molecular Ion Low (<5%)Confirms intact molecular weight. Often weak due to rapid -cleavage[4].
176 Dehydration Moderate (10-30%)Indicates the presence of a labile aliphatic hydroxyl group.
137 -Cleavage (Base Peak) 100% Definitive marker for the 3-methoxy- -hydroxybenzyl moiety.
136 Retro-Aldol Product Moderate (15-25%)Confirms the -hydroxy ketone connectivity via McLafferty-type rearrangement[2].
43 Acetyl Cation High (40-60%)Confirms the terminal methyl ketone (butan-2-one) side chain.

Optimized GC-MS Analytical Protocol

Because -hydroxy ketones readily dehydrate to -unsaturated enones[1], standard GC-MS methods will artificially degrade the sample before it reaches the mass analyzer. The following protocol utilizes a self-validating system to ensure the integrity of the analyte.

System Suitability & Self-Validation

Before analyzing the sample, the system must be validated to prove it does not cause thermal degradation:

  • SST Injection: Inject a 10 ppm standard of diacetone alcohol (a commercially available, highly labile -hydroxy ketone).

  • Acceptance Criteria: The ratio of the intact diacetone alcohol peak to its dehydration product (mesityl oxide) must be > 10:1. If mesityl oxide dominates, the inlet temperature is too high or the liner is active.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in a non-polar, low-boiling solvent (e.g., GC-grade hexane or dichloromethane) to a concentration of 50 µg/mL. Avoid protic solvents that can cause enolization.

  • Injection Technique: Use Cold On-Column (COC) injection or a Programmable Temperature Vaporizing (PTV) inlet set to 40 °C. Do not use a standard split/splitless inlet at 250 °C.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm.

    • Oven Program: 40 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometry:

    • Ion Source: EI at 70 eV[4]. Keep the source temperature at 200 °C (lower than the standard 230 °C to minimize source-induced dehydration).

    • Scan Range: m/z 35 to 300.

GCMS_Workflow Prep Sample Preparation Inject Cold On-Column Injection Prep->Inject Sep Capillary GC Separation Inject->Sep EI 70 eV Electron Ionization Sep->EI Mass Quadrupole Mass Analyzer EI->Mass Data Data Acquisition Mass->Data

Figure 2. Optimized GC-MS workflow for the analysis of thermally labile beta-hydroxy ketones.

Field-Proven Insights: Causality in Method Design

  • Why Cold On-Column (COC) Injection? If a standard hot inlet is used, the thermal energy combined with the catalytic activity of the glass liner will quantitatively dehydrate 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one into 4-(3-methoxyphenyl)but-3-en-2-one. The analyst will incorrectly conclude the synthesis failed or the sample degraded in storage. COC deposits the liquid directly into the column at low temperatures, preserving the intact aldol.

  • Why lower the MS Source Temperature? Even if the molecule survives the GC column, the high vacuum and heat of the EI source can induce thermal retro-aldol reactions[2]. Lowering the source temperature from the manufacturer default (usually 230-250 °C) to 200 °C reduces the kinetic energy available for thermal degradation, thereby increasing the relative abundance of the true molecular ion (m/z 194) and the diagnostic m/z 137 peak.

References

  • Master Organic Chemistry. "Aldol Addition and Condensation Reactions." Available at:[Link]

  • Thieme Connect. "Thermal Reactions in the Mass Spectrometer (EI-MS)." Available at:[Link]

  • National Institutes of Health (NIH). "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Available at:[Link]

  • Research & Reviews: Journal of Chemistry. "Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications." Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Catalysts for the Asymmetric Synthesis of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one

Introduction: The Significance of a Chiral Synthon In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. Chiral alcohols, in particular, serve as indispensable bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of a Chiral Synthon

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. Chiral alcohols, in particular, serve as indispensable building blocks for a multitude of active pharmaceutical ingredients (APIs).[1][2] 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is a key chiral intermediate whose structural motif is found in various pharmacologically active molecules. Its stereocenter demands precise control during synthesis, as different enantiomers can exhibit vastly different biological activities.

The asymmetric reduction of the corresponding prochiral ketone, 4-(3-methoxyphenyl)-4-oxobutan-2-one, represents the most direct and efficient route to this valuable synthon.[1] This guide provides an in-depth exploration of two powerful catalytic platforms for achieving this transformation with high enantioselectivity: biocatalysis using ketoreductases (KREDs) and chemocatalysis via Ruthenium-based asymmetric transfer hydrogenation (ATH). We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Part 1: Biocatalytic Approach with Ketoreductases (KREDs)

Biocatalysis has emerged as a green and highly efficient technology for producing enantiopure alcohols.[3] Enzymes operate under mild conditions of temperature and pH with exceptional chemo-, regio-, and stereoselectivity, often approaching 100% enantiomeric excess (ee).[4][5]

Expertise & Experience: The Principle of KRED-Mediated Reduction

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are oxidoreductase enzymes that catalyze the reversible reduction of ketones to secondary alcohols.[6] The stereochemical outcome is dictated by the enzyme's chiral active site, which orients the prochiral ketone in a specific conformation for hydride delivery from a nicotinamide cofactor, either NADH or NADPH.[7]

A critical consideration for any KRED-catalyzed process is the stoichiometric consumption of the expensive nicotinamide cofactor. To render the process economically viable, an efficient in situ cofactor regeneration system is essential.[4] A common and effective strategy is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol or ethanol, is added in large excess. The same KRED catalyzes the oxidation of the sacrificial alcohol to generate the reduced cofactor (NADH or NADPH) required for the primary ketone reduction.[6][7]

G cluster_main KRED Catalytic Cycle cluster_regen Cofactor Regeneration KRED_NAD KRED-NAD(P)+ Chiral_Alcohol (S)- or (R)-4-Hydroxy-4- (3-methoxyphenyl)butan-2-one KRED_NAD->Chiral_Alcohol Releases Product Isopropanol Isopropanol KRED_NAD->Isopropanol Binds KRED_NADH KRED-NAD(P)H KRED_NADH->KRED_NAD Hydride Transfer (Reduction) Acetone Acetone KRED_NADH->Acetone Releases Byproduct Prochiral_Ketone 4-(3-methoxyphenyl)- 4-oxobutan-2-one Prochiral_Ketone->KRED_NADH Binds Isopropanol->KRED_NADH

Caption: Biocatalytic cycle for ketone reduction with cofactor regeneration.

Trustworthiness: A Self-Validating Protocol

This protocol is designed to be self-validating by incorporating clear checkpoints for reaction monitoring and robust analytical methods for determining conversion and enantiomeric excess.

Protocol 1: KRED-Catalyzed Asymmetric Reduction

1. Materials and Reagents:

  • Substrate: 4-(3-methoxyphenyl)-4-oxobutan-2-one

  • Biocatalyst: A suitable ketoreductase (e.g., from a commercial screening kit or an engineered KRED).[8][9]

  • Cofactor: NADP⁺ or NAD⁺ (typically 0.5-1.0 mM)

  • Regeneration System: Isopropanol (IPA), high purity

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.0)

  • Solvent for Extraction: Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

2. Experimental Procedure:

  • Enzyme Preparation: In a temperature-controlled reaction vessel, dissolve the KRED lyophilizate (e.g., 5-10 mg/mL) in 50 mL of potassium phosphate buffer. Add the NAD(P)⁺ cofactor to a final concentration of 1.0 mM and stir gently until fully dissolved.

  • Reaction Initiation: Add 25 mL of isopropanol to the enzyme solution (final concentration 33% v/v). Allow the mixture to equilibrate at the desired temperature (typically 25-30 °C).

  • Substrate Addition: Dissolve 1.0 g of 4-(3-methoxyphenyl)-4-oxobutan-2-one in a minimal amount of isopropanol and add it to the reaction vessel. The final substrate concentration should be in the range of 10-50 g/L, depending on the enzyme's tolerance.

  • Reaction Monitoring: Maintain the reaction at a constant temperature with gentle agitation (e.g., 150-200 rpm). Monitor the progress of the reduction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 4, 8, 24 hours). Quench the aliquot with an equal volume of acetonitrile or ethyl acetate, vortex, centrifuge, and analyze the supernatant by HPLC or GC to determine the conversion of the starting material.

  • Work-up and Purification:

    • Once the reaction has reached completion (typically >99% conversion), saturate the aqueous phase with NaCl to facilitate phase separation.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude chiral alcohol.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one.

3. Characterization:

  • Yield: Determine the mass of the purified product and calculate the percentage yield.

  • Enantiomeric Excess (ee): Analyze the purified product using chiral HPLC or chiral GC to determine the ratio of the two enantiomers and calculate the ee value.

G Precatalyst [Ru(arene)(S,S)-TsDPEN]Cl (Precatalyst) ActiveHydride [RuH(arene)(S,S)-TsDPEN] (Active Hydride) Precatalyst->ActiveHydride Activation TransitionState [Ketone···H-Ru···H-N···Catalyst] (Pericyclic Transition State) ActiveHydride->TransitionState Ketone Binding via H-Bond ProductComplex [Ru(arene)(S,S)-TsDPEN] (Product Complex) TransitionState->ProductComplex Hydride & Proton Transfer ProductComplex->Precatalyst Product Release & Catalyst Regeneration Alcohol Chiral Alcohol ProductComplex->Alcohol Releases HydrogenDonor HCOOH / NEt3 or Isopropanol / Base HydrogenDonor->Precatalyst Ketone Prochiral Ketone Ketone->ActiveHydride

Caption: Catalytic cycle of Noyori-type asymmetric transfer hydrogenation.

Trustworthiness: A Self-Validating Protocol

This protocol requires strict adherence to anhydrous and anaerobic conditions to ensure catalyst stability and activity. Validation is achieved through reaction monitoring and final product analysis.

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

1. Materials and Reagents:

  • Substrate: 4-(3-methoxyphenyl)-4-oxobutan-2-one

  • Catalyst Precursor: [RuCl₂(p-cymene)]₂

  • Chiral Ligand: (S,S)- or (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN or (R,R)-TsDPEN)

  • Hydrogen Donor: Formic acid/triethylamine azeotrope (5:2 mixture) or anhydrous isopropanol.

  • Base (for IPA): Potassium tert-butoxide (t-BuOK)

  • Solvent: Anhydrous, degassed solvent such as dichloromethane (DCM) or isopropanol.

  • Inert Gas: Argon or Nitrogen

2. Experimental Procedure:

  • Catalyst Preparation (in situ):

    • To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru) and the chiral TsDPEN ligand (e.g., 0.011 mmol, 1.1 eq to Ru).

    • Add 10 mL of anhydrous, degassed solvent (e.g., DCM).

    • Stir the mixture at room temperature for 20-30 minutes. A color change to a deep red or orange solution indicates the formation of the precatalyst complex.

  • Reaction Initiation:

    • Dissolve the substrate (1.0 mmol) in 5 mL of the same anhydrous solvent and add it to the catalyst solution.

    • Add the hydrogen source. For the formic acid/triethylamine system, add 2-5 equivalents of the 5:2 azeotrope. For the isopropanol system, ensure isopropanol is the solvent and add a solution of t-BuOK (e.g., 2-5 mol%).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., 28-40 °C). Monitor the reaction progress by TLC or by taking aliquots for HPLC/GC analysis as described in the biocatalysis protocol.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (20 mL).

    • Extract the product with ethyl acetate or DCM (3 x 20 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (if formic acid was used), followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography.

3. Characterization:

  • Determine the yield and enantiomeric excess (ee) of the purified product as described previously.

Caption: Experimental workflow for Ru-catalyzed ATH.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice between a biocatalytic and a chemocatalytic approach depends on several factors, including scale, cost, substrate scope, and available equipment. The following table summarizes the key features of each method.

FeatureBiocatalysis (Ketoreductase)Chemocatalysis (Ru-ATH)
Catalyst Type Enzyme (Protein)Organometallic Complex (Ru-Diamine)
Catalyst Loading Typically higher on a weight basis (e.g., 1-10% w/w)Very low (e.g., 0.01 - 1 mol%)
Hydrogen Source Sacrificial alcohol (Isopropanol, Ethanol)Formic Acid/NEt₃ or Isopropanol/Base
Reaction Conditions Aqueous buffer, pH 6-8, 20-40 °C, ambient pressureAnhydrous organic solvent, 20-80 °C, inert atmosphere required
Enantioselectivity Often excellent (>99% ee)Typically very high (>95% ee)
Yield Generally high (>90%), limited by enzyme stability/inhibitionGenerally very high (>95%)
Key Advantages "Green" process, extremely high selectivity, mild conditionsHigh turnover number, broad substrate scope, robust catalyst
Key Disadvantages Requires cofactor regeneration, potential substrate inhibitionRequires inert atmosphere, sensitivity to air/moisture, cost of ligands

References

  • Hu, Y., et al. (2012). Production of chiral alcohols from prochiral ketones by microalgal photo-biocatalytic asymmetric reduction reaction. Journal of Industrial Microbiology & Biotechnology, 39(6), 835-841. [Link]

  • Li, C., et al. (2012). Production of chiral alcohols from prochiral ketones by microalgal photo-biocatalytic asymmetric reduction reaction. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Fan, Q.-H., et al. (2005). Programmed Assembly of Two Different Ligands with Metallic Ions: Generation of Self-Supported Noyori-type Catalysts for Heterogeneous Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society. [Link]

  • Ni, Y., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Molecular Catalysis B: Enzymatic, 55(1-2), 98-103. [Link]

  • Xu, Y. & Xu, J.-H. (2011). Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. Organic & Biomolecular Chemistry. [Link]

  • Kroutil, W., et al. (2004). Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols. Current Opinion in Chemical Biology, 8(2), 120-126. [Link]

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology. [Link]

  • Zanotti-Gerosa, A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(4), 158-165. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

  • Wang, D., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. [Link]

  • Zanotti-Gerosa, A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review. [Link]

  • Noyori, R., et al. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. Pure and Applied Chemistry. [Link]

  • Dub, P. A. & Ikariya, T. (2017). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis. [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology. [Link]

  • Metcalfe, E., et al. (2023). Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution. ACS Catalysis. [Link]

  • Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]

  • Zanotti-Gerosa, A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review. [Link]

  • Wu, X., et al. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Organic & Biomolecular Chemistry. [Link]

  • Wu, J., et al. (2003). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. Organic Letters. [Link]

  • Xiao, J., et al. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. University of Liverpool IT Services. [Link]

  • Adolfsson, H. (2002). Asymmetric transfer hydrogenation of aromatic ketones and azirines with NH-ligands. Diva-Portal.org. [Link]

  • Magano, J. (2016). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Repositório da Universidade de Alicante. [Link]

  • Mettu, M., et al. (2019). IDENTIFYING KETOREDUCTASES THAT PREFERENTIALLY SYNTHESIZE PHARMACEUTICALLY RELEVENT (S)-1-HYDROXY. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Broussy, S., et al. (2011). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks. Journal of the American Chemical Society. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Catalytic Efficiency in the Synthesis of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. The specific stereochemistry of a molecule often governs its biological activity, making the choic...

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Author: BenchChem Technical Support Team. Date: April 2026

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. The specific stereochemistry of a molecule often governs its biological activity, making the choice of synthetic method a critical decision point in process development.[1] This guide provides an in-depth comparison of catalytic strategies for the production of (S)-4-Hydroxy-4-(3-methoxyphenyl)butan-2-one, a key chiral intermediate. We will explore both biocatalytic and chemocatalytic approaches, presenting comparative data and detailed experimental protocols to inform methodology selection for researchers and drug development professionals.

Introduction: The Significance of Chiral 1-(3-methoxyphenyl)ethanol Derivatives

4-Hydroxy-4-(3-methoxyphenyl)butan-2-one and its simpler analogue, 1-(3-methoxyphenyl)ethanol, are valuable chiral building blocks. Their importance is underscored by their role as precursors in the synthesis of various biologically active compounds. The asymmetric reduction of the corresponding prochiral ketone, 3'-methoxyacetophenone, is the most direct route to establishing the required stereocenter. The efficiency and selectivity of this catalytic step are paramount for the economic viability and sustainability of the overall synthetic process.

This guide will focus on two dominant catalytic paradigms:

  • Biocatalytic Reduction: Utilizing enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often within whole-cell systems, to achieve high enantioselectivity under mild, environmentally benign conditions.[1][2]

  • Chemocatalytic Asymmetric (Transfer) Hydrogenation: Employing transition metal complexes with chiral ligands to catalyze the reduction, a powerful method known for its broad applicability and high turnover numbers.[3][4]

Biocatalytic Reduction: The "Green Chemistry" Approach

Biocatalysis leverages the remarkable selectivity of enzymes to produce chiral alcohols with exceptional enantiomeric purity, often exceeding 99% e.e.[1][5] These reactions are typically performed in aqueous media under ambient temperature and pressure, minimizing energy consumption and hazardous waste.[1][2]

Causality of Biocatalytic Choices

The core of this method is an enzyme—a ketoreductase (KRED) or alcohol dehydrogenase (ADH)—that transfers a hydride from a nicotinamide cofactor (NADH or NADPH) to the ketone's carbonyl group.[1] The enzyme's three-dimensional active site precisely orients the substrate, leading to hydride addition to only one face of the carbonyl, thus producing a single enantiomer of the alcohol.

A critical consideration is the cost of the nicotinamide cofactor. Stoichiometric use is economically prohibitive. Therefore, an efficient cofactor regeneration system is essential for any practical application.[1] This is typically achieved by:

  • Substrate-Coupled Regeneration: Using a sacrificial alcohol, like isopropanol, in large excess. The same enzyme oxidizes the isopropanol to acetone, regenerating the NADH/NADPH.

  • Enzyme-Coupled Regeneration: Employing a second enzyme-substrate pair, such as glucose dehydrogenase (GDH) and glucose, or formate dehydrogenase (FDH) and formate, to specifically regenerate the required cofactor.[1][2]

Case Study: Whole-Cell Reduction with Daucus carota

Plant-based biocatalysts, such as common carrot roots, contain a variety of oxidoreductases capable of stereoselective ketone reduction. This approach is attractive due to its low cost and simplicity.

One study demonstrated the highly efficient enantioselective reduction of 3'-methoxyacetophenone using comminuted carrot (Daucus carota L.) roots.[6] The process yielded (S)-(-)-1-(3-Methoxyphenyl)ethanol with 100% conversion and an exceptional enantiomeric excess (e.e.) of 100%.[6] This highlights the potential of readily available biological systems to act as highly effective and selective catalysts.

Experimental Protocol: Biocatalytic Reduction using Daucus carota

This protocol is adapted from methodologies described for the biocatalytic reduction of acetophenone derivatives.[6]

  • Preparation of Biocatalyst: Wash fresh carrots (approx. 200g) thoroughly with tap water and peel them. Grate the carrots into a fine pulp.

  • Reaction Setup: In a 500 mL Erlenmeyer flask, suspend the carrot pulp in 200 mL of distilled water.

  • Substrate Addition: Add 3'-methoxyacetophenone (1 mmol) to the suspension.

  • Incubation: Seal the flask and place it on an orbital shaker at room temperature (approx. 25-30°C) with moderate agitation (e.g., 150 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 24, 48, 72 hours). Extract the aliquot with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and analyze by TLC and/or GC.

  • Work-up and Isolation: After reaction completion (as determined by GC), filter the mixture through celite to remove the plant material. Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude alcohol via flash column chromatography. Determine the enantiomeric excess using chiral HPLC or chiral GC analysis.

Workflow for Biocatalytic Reduction

G cluster_prep Catalyst Preparation cluster_reaction Bioreduction cluster_workup Product Isolation cluster_analysis Analysis prep1 Wash & Peel Carrots prep2 Grate into Pulp prep1->prep2 react1 Suspend Pulp in Water prep2->react1 react2 Add Ketone Substrate react1->react2 react3 Incubate with Shaking react2->react3 work1 Filter through Celite react3->work1 work2 Saturate with NaCl & Extract work1->work2 work3 Dry & Concentrate Organic Phase work2->work3 analysis1 Flash Chromatography work3->analysis1 analysis2 Determine Yield & e.e. (Chiral HPLC/GC) analysis1->analysis2

Caption: Experimental workflow for biocatalytic ketone reduction.

Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful alternative that uses a stable, inexpensive hydrogen donor like formic acid or isopropanol in place of high-pressure hydrogen gas.[4][7] The key to success lies in the chiral catalyst, typically a Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) complex coordinated to a chiral ligand.

Causality of Chemocatalytic Choices

The mechanism involves the formation of a metal-hydride species from the hydrogen donor. The chiral ligand creates a specific three-dimensional environment around the metal center. When the prochiral ketone coordinates to the metal, the ligand's steric and electronic properties dictate the facial selectivity of the hydride transfer, leading to the preferential formation of one alcohol enantiomer.[3]

Catalysts such as RuCl are highly effective for this transformation. The N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand provides the necessary chirality, while the metal center facilitates the hydrogen transfer.[7] The choice of hydrogen source is critical; a mixture of formic acid and triethylamine is often used as it can provide higher reactivity and selectivity compared to isopropanol.[4][7]

Case Study: Ru-Catalyzed ATH of Acetophenones

The asymmetric transfer hydrogenation of acetophenone derivatives using chiral Ru catalysts is well-established. For instance, the reduction of 3',5'-bis(trifluoromethyl)acetophenone with a modified Ru-TsDPEN catalyst in a two-phase system with sodium formate as the hydrogen source resulted in the corresponding (S)-alcohol with 95-97% e.e.[7] This demonstrates the high degree of enantiocontrol achievable with these systems. The reaction proceeds efficiently under mild conditions, making it suitable for industrial applications.[4]

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is based on established procedures for Ru-catalyzed ATH of ketones.[4][7]

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral catalyst, for example, RuCl (Substrate/Catalyst ratio typically 200:1 to 5000:1).

  • Reaction Setup: Add the hydrogen source. A common choice is a 5:2 azeotropic mixture of formic acid and triethylamine (HCO₂H/NEt₃).

  • Substrate Addition: Add 3'-methoxyacetophenone to the mixture.

  • Reaction: Stir the solution at a controlled temperature (e.g., 28-40°C) for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification and Analysis: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the product by flash column chromatography. Determine yield and enantiomeric excess by chiral HPLC or GC.

Workflow for Asymmetric Transfer Hydrogenation

G cluster_setup Inert Atmosphere Setup cluster_reaction Hydrogenation cluster_workup Product Isolation cluster_analysis Analysis setup1 Add Chiral Ru Catalyst to Schlenk Flask setup2 Add H-Source (e.g., HCOOH/NEt3) setup1->setup2 setup3 Add Ketone Substrate setup2->setup3 react1 Stir at Controlled Temperature setup3->react1 react2 Monitor Reaction (TLC/GC) react1->react2 work1 Quench with Water react2->work1 work2 Extract with Organic Solvent work1->work2 work3 Dry & Concentrate work2->work3 analysis1 Flash Chromatography work3->analysis1 analysis2 Determine Yield & e.e. (Chiral HPLC/GC) analysis1->analysis2

Caption: Experimental workflow for chemical ketone reduction.

Comparative Analysis of Catalytic Efficiency

The choice between a biocatalytic and a chemocatalytic approach depends on several factors, including substrate scope, operational cost, scalability, and environmental impact. Below is a table summarizing the key performance indicators for each methodology based on representative examples from the literature.

ParameterBiocatalysis (Whole-Cell Carrot)Asymmetric Transfer Hydrogenation (Ru-TsDPEN)
Catalyst Oxidoreductases in Daucus carotaRuCl
Substrate 3'-MethoxyacetophenoneAcetophenone Derivatives
Hydrogen Source Endogenous Cofactors (NAD(P)H)Formic Acid / Triethylamine
Solvent WaterFormic Acid / Triethylamine or Organic Solvents
Temperature Ambient (~25-30°C)28 - 40°C
Pressure AtmosphericAtmospheric
Yield Up to 100%[6]Typically >90%[4]
Enantiomeric Excess (e.e.) Up to 100%[6]Up to 97% (and higher for other substrates)[7]
Key Advantages Environmentally benign, low-cost catalyst, mild conditions, high e.e.[1][2]Broad substrate scope, high reactivity, well-defined catalyst, high turnover numbers.[4]
Key Challenges Potentially lower substrate concentrations, catalyst loading can be high, purification from aqueous media.Cost and toxicity of precious metals, requires inert atmosphere, organic solvents.
Logical Relationship: Method Selection

Caption: Decision factors for choosing a catalytic method.

Conclusion and Future Outlook

Both biocatalysis and asymmetric hydrogenation offer highly efficient and selective routes for the production of (S)-4-Hydroxy-4-(3-methoxyphenyl)butan-2-one and related chiral alcohols.

  • Biocatalysis stands out as a superior "green" alternative, capable of delivering perfect enantioselectivity under mild, aqueous conditions.[6] Its primary limitations relate to substrate tolerance and downstream processing. Future developments in enzyme engineering and immobilization will likely broaden its industrial applicability.

  • Asymmetric Transfer Hydrogenation provides a more versatile and often faster method, applicable to a wider range of substrates.[4] While concerns about metal cost and toxicity remain, the development of more active catalysts that operate at very low loadings, along with efficient recycling protocols, continues to enhance its attractiveness.

The optimal choice of catalyst is ultimately project-dependent, balancing the need for stereochemical purity, process scalability, economic constraints, and environmental impact. This guide provides the foundational data and procedural insights to make an informed decision in this critical synthetic step.

References

  • Torr, K. M., Albertson, P. L., & Parker, E. J. (2021). High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. Scientific Reports. Available at: [Link]

  • Torr, K. M., Albertson, P. L., & Parker, E. J. (2021). High-Yield 'One-Pot' Biosynthesis of Raspberry Ketone, a High-Value Fine Chemical. Research Square. Available at: [Link]

  • Torr, K. M., et al. (2017). A cell-free synthetic biochemistry platform for raspberry ketone production. bioRxiv. Available at: [Link]

  • Zhang, Y., et al. (2025). Rational Designing and Stepwise Cascade for Efficient Biosynthesis of Raspberry Ketone. MDPI. Available at: [Link]

  • Wang, Z., et al. (2024). Chemoenzymatic Sequential Catalysis with Carbonic Anhydrase for the Synthesis of Chiral Alcohols from Alkanes, Alkenes, and Alkynes. ACS Publications. Available at: [Link]

  • Mangas-Sanchez, J., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Available at: [Link]

  • Filo. (2025). Experiment - Biocatalytic Reduction of an Aldehyde Note. Filo. Available at: [Link]

  • Ochoa-Villarreal, M., et al. (2023). Raspberry Ketone Accumulation in Nicotiana benthamiana and Saccharomyces cerevisiae by Expression of Fused Pathway Genes. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]

  • Xu, G., et al. (2018). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology. Available at: [Link]

  • Xu, Y., et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed. Available at: [Link]

  • Mączka, W., et al. (2016). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. ResearchGate. Available at: [Link]

  • Schmidt, F., & Hummel, W. (2010). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • Baiker, A. (2012). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. Available at: [Link]

  • Wang, S.-F., et al. (2006). (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. ResearchGate. Available at: [Link]

  • Inam, M. A. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. Available at: [Link]

  • Sambyal, A., et al. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E. Available at: [Link]

  • NAKANISHI, W. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Nippon Chemical Industrial Co., Ltd.. Available at: [Link]

  • Ohkuma, T., & Noyori, R. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. Available at: [Link]

  • Dapurkar, S. E., et al. (2013). Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst. Google Patents.
  • CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones. (2016). Google Patents.

Sources

Comparative

Comprehensive Validation Guide: GC-MS vs. LC-MS/MS for the Analysis of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Method Comparison & Validation Guide Executive Summary The accurate quantification of pharmaceutical intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Method Comparison & Validation Guide

Executive Summary

The accurate quantification of pharmaceutical intermediates is a cornerstone of drug development and quality control. 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is a critical β -hydroxy ketone intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs). However, its structural classification presents a notorious analytical challenge: β -hydroxy ketones are highly susceptible to thermal degradation.

This guide objectively compares the performance of two distinct analytical approaches for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with chemical derivatization versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By examining the causality behind experimental choices and providing ICH Q2(R2)-compliant validation data[1], this document serves as a definitive framework for selecting the optimal analytical strategy.

The Analytical Challenge: Thermal Dehydration

Direct analysis of 4-hydroxy-4-(3-methoxyphenyl)butan-2-one via standard GC-MS frequently yields irreproducible results, split peaks, and poor recovery. The causality lies in the thermodynamics of the GC injection port.

Maintained at temperatures typically exceeding 200°C to ensure rapid volatilization, the injection port provides enough thermal energy to drive a 1,2-elimination of water[2]. The β -hydroxy ketone rapidly dehydrates to form its corresponding α,β -unsaturated ketone (4-(3-methoxyphenyl)but-3-en-2-one)[3]. Consequently, the mass spectrometer detects the degradation product rather than the intact analyte, rendering direct GC-MS quantification invalid.

ThermalDehydration A 4-Hydroxy-4-(3-methoxyphenyl) butan-2-one (β-Hydroxy Ketone) B GC Injection Port (>200°C) A->B Thermal Stress C 4-(3-Methoxyphenyl) but-3-en-2-one (α,β-Unsaturated Ketone) B->C 1,2-Elimination D Water (H₂O) B->D Byproduct

Fig 1. Mechanism of thermal dehydration of β-hydroxy ketones in GC injection ports.

Comparative Analytical Workflows

To circumvent this thermal degradation, two distinct analytical workflows can be employed.

  • The GC-MS Workaround (Derivatization): The active hydrogen on the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) moiety[4]. This eliminates the possibility of dehydration, making the molecule volatile and thermally stable.

  • The LC-MS/MS Gold Standard: By utilizing liquid chromatography at near-ambient temperatures (e.g., 40°C) and soft Electrospray Ionization (ESI), the thermal stress is entirely bypassed, allowing for direct analysis of the intact molecule.

MethodComparison cluster_GC GC-MS Workflow (Derivatized) cluster_LC LC-MS/MS Workflow (Direct) Start Sample: 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one GC_Prep Derivatization (BSTFA + 1% TMCS, 60°C) Start->GC_Prep LC_Prep Direct Dilution (Acetonitrile/Water) Start->LC_Prep GC_Inj GC Separation (Protected OH, Stable) GC_Prep->GC_Inj GC_Det EI-MS Detection (SIM Mode) GC_Inj->GC_Det LC_Inj UHPLC Separation (C18 Column, 40°C) LC_Prep->LC_Inj LC_Det ESI-MS/MS Detection (MRM Mode) LC_Inj->LC_Det

Fig 2. Comparative analytical workflows for GC-MS and LC-MS/MS methodologies.

Experimental Protocols: Building Self-Validating Systems

As a Senior Application Scientist, I mandate that every analytical protocol must be a self-validating system. This means incorporating Internal Standards (IS) to correct for matrix effects or derivatization inefficiencies, and System Suitability Testing (SST) to ensure instrument readiness prior to sample acquisition.

Method A: GC-MS with BSTFA Derivatization

Causality Check: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS). While BSTFA is a strong silylating agent, the secondary alcohol of our target analyte is sterically hindered. The 1% TMCS acts as a critical catalyst to drive the silylation reaction to 100% completion[5].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in anhydrous ethyl acetate to a concentration of 100 µg/mL. Note: Strict anhydrous conditions are required as water rapidly quenches BSTFA.

  • Internal Standard Addition: Add 10 µL of 4-(4-methoxyphenyl)butan-2-one (IS, 50 µg/mL) to 100 µL of the sample.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Seal the vial tightly and incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Injector Temp: 250°C.

    • Oven Program: 100°C (hold 1 min) 15°C/min to 280°C (hold 5 min).

    • Detection: Electron Impact (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TMS-derivative.

Method B: LC-MS/MS (Direct Analysis)

Causality Check: We utilize Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI+) mode. By isolating the specific precursor ion [M+H]+ and fragmenting it in the collision cell to a highly specific product ion, we achieve maximum signal-to-noise ratio and eliminate matrix interferences without the need for chemical derivatization.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample in initial mobile phase (Water:Acetonitrile, 80:20 v/v) to a working concentration of 100 ng/mL.

  • Internal Standard Addition: Spike with a deuterated internal standard (e.g., d3​ -analog) at 50 ng/mL.

  • UHPLC Separation:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile. Gradient elution from 20% B to 90% B over 3 minutes.

  • MS/MS Detection:

    • Source: ESI+ at 3.5 kV, Capillary Temp: 300°C.

    • MRM Transitions: Monitor m/z 195.1 177.1 (Loss of H2​O ) for quantification, and m/z 195.1 135.1 (Methoxybenzyl cation) for qualification.

Comparative Validation Data

Both methods were validated in accordance with ICH Q2(R2) guidelines[1], evaluating Range, Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision, and Accuracy.

Table 1: Sensitivity and Linearity

LC-MS/MS demonstrates superior sensitivity, achieving an LOQ nearly 10-fold lower than the derivatized GC-MS method.

ParameterGC-MS (Derivatized)LC-MS/MS (Direct)
Linear Range 10 – 1000 ng/mL1 – 500 ng/mL
Correlation Coefficient ( R2 ) > 0.995> 0.999
LOD (S/N 3) 3.0 ng/mL0.3 ng/mL
LOQ (S/N 10) 10.0 ng/mL1.0 ng/mL
Table 2: Precision and Accuracy (Recovery)

While both methods meet ICH Q2(R2) acceptance criteria, GC-MS exhibits slightly higher Relative Standard Deviation (RSD). This variance is a direct consequence of micro-fluctuations in derivatization efficiency and moisture sensitivity[4].

ParameterGC-MS (Derivatized)LC-MS/MS (Direct)
Intra-day Precision (% RSD, n=6) 3.8%1.2%
Inter-day Precision (% RSD, n=12) 4.5%1.8%
Accuracy / Recovery (%) 94.5% – 105.2%98.2% – 101.5%
System Suitability (Peak Tailing) 1.151.05

Conclusion & Decision Matrix

The objective data clearly delineates the operational boundaries for each technique:

  • Opt for LC-MS/MS when: High-throughput analysis, extreme sensitivity (sub-ng/mL), and maximum precision are required. By eliminating the derivatization step, LC-MS/MS reduces sample preparation time and avoids the risk of incomplete silylation or moisture contamination. It is the definitive gold standard for β -hydroxy ketone quantification.

  • Opt for GC-MS when: LC-MS/MS instrumentation is unavailable, or when conducting broad-spectrum impurity profiling where volatile byproducts (like the dehydrated α,β -unsaturated ketone itself) must be simultaneously screened. However, analysts must strictly control the anhydrous environment during BSTFA + 1% TMCS derivatization to ensure assay trustworthiness.

References

  • Validation of Analytical Procedures Q2(R2)
  • Fragmentation of various classes of organic molecules (Thermal Dehydration in GC-MS)
  • Source: Picture it...
  • Insights into the Silylation Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
  • The Derivatization and Analysis of Polar Functional Groups by GC-MS Source: Sigma-Aldrich URL

Sources

Validation

Comparative Analysis of 4-Hydroxy-4-(methoxyphenyl)butan-2-one Isomers: Meta vs. Para Substitutions in Aldol Intermediates

Introduction & Structural Context In the synthesis of phenylbutanoid derivatives—such as raspberry ketone analogs, gingerols, and agricultural attractants—the crossed aldol condensation between acetone and substituted be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

In the synthesis of phenylbutanoid derivatives—such as raspberry ketone analogs, gingerols, and agricultural attractants—the crossed aldol condensation between acetone and substituted benzaldehydes is a foundational transformation. The intermediate β -hydroxy ketones, specifically 4-hydroxy-4-(3-methoxyphenyl)butan-2-one (meta-isomer) and 4-hydroxy-4-(4-methoxyphenyl)butan-2-one (para-isomer), serve as critical branching points in these synthetic pathways.

Depending on the reaction conditions, these intermediates can either be isolated for downstream functionalization or subjected to dehydration to form conjugated enones. As a Senior Application Scientist, I frequently observe that researchers underestimate the profound impact of methoxy regiochemistry on the stability of these intermediates. This guide provides an in-depth technical comparison of these two isomers, focusing on how the position of the methoxy group fundamentally alters thermodynamic stability, dehydration kinetics, and isolation protocols.

Electronic Effects & Mechanistic Causality

The ability to isolate a β -hydroxy ketone in basic media is dictated by its susceptibility to E1cB dehydration. The rate-determining step of this elimination is typically the cleavage of the C–O bond following the formation of the α -enolate. The regiochemistry of the methoxy group dictates this kinetic behavior [1]:

  • The Para-Isomer (+R Effect): In 4-hydroxy-4-(4-methoxyphenyl)butan-2-one, the methoxy group is positioned para to the benzylic alcohol. The oxygen atom donates electron density into the aromatic ring via resonance (+R effect). As the C–O bond breaks during dehydration, the developing double bond is highly stabilized by conjugation with the electron-rich aromatic system. This drastically lowers the activation energy for dehydration, making the para-isomer a transient, highly unstable intermediate that spontaneously dehydrates to p-anisylideneacetone at temperatures above 5°C.

  • The Meta-Isomer (-I Effect): Conversely, in 4-hydroxy-4-(3-methoxyphenyl)butan-2-one, the methoxy group is meta to the benzylic position. Resonance donation to the benzylic carbon is geometrically impossible. Instead, the methoxy group exerts a mild electron-withdrawing inductive effect (-I). This lack of resonance stabilization for the resulting enone makes the meta-aldol adduct kinetically more stable, allowing for easier isolation and higher yields during controlled aldol additions [2].

IsomerComparison cluster_meta Meta-Isomer Pathway (-I Effect) cluster_para Para-Isomer Pathway (+R Effect) Aldehyde Acetone + Methoxybenzaldehyde MetaAdduct 4-Hydroxy-4-(3-methoxyphenyl) butan-2-one Aldehyde->MetaAdduct Base, 0°C ParaAdduct 4-Hydroxy-4-(4-methoxyphenyl) butan-2-one Aldehyde->ParaAdduct Base, 0°C MetaEnone Slow Dehydration MetaAdduct->MetaEnone Heat ParaEnone Rapid Dehydration (Thermodynamic Sink) ParaAdduct->ParaEnone Spontaneous >5°C

Figure 1: Kinetic vs. thermodynamic pathways of meta and para methoxy aldol adducts.

Comparative Performance & Analytical Data

To objectively compare the two isomers, we must evaluate their behavior under identical kinetic control conditions (e.g., 0°C, mild aqueous base). The table below summarizes the quantitative and qualitative differences observed during synthesis and isolation.

Parameter4-Hydroxy-4-(3-methoxyphenyl)butan-2-one (Meta)4-Hydroxy-4-(4-methoxyphenyl)butan-2-one (Para)
Aromatic Substitution Effect Inductive electron-withdrawing (-I)Resonance electron-donating (+R)
Aldol Adduct Stability High (Kinetically stable at 25°C)Low (Highly prone to spontaneous dehydration)
E1cB Dehydration Rate SlowFast (Driven by conjugated enone stability)
Typical Isolated Yield (0°C) 75 - 85%30 - 45% (Significant enone byproduct)
Benzylic CH-OH ^1H NMR Shift ~ 5.10 ppm (Deshielded)~ 5.05 ppm (Shielded by +R effect)
TLC Retention Factor (Rf) ~ 0.32 (Hexanes:EtOAc 7:3)~ 0.28 (Hexanes:EtOAc 7:3)
Primary Industrial Application Gingerol analogs, SAR studiesPrecursor to Cue-lure (agricultural attractant)

Experimental Workflows: Controlled Aldol Addition

Isolating β -hydroxy ketones requires strict kinetic control. The following protocol is designed as a self-validating system to synthesize and isolate either isomer, with specific troubleshooting markers for the more challenging para-isomer [3].

ExpWorkflow Step1 1. Enolate Generation (Acetone + 10% NaOH at 0°C) Step2 2. Electrophile Addition (Dropwise Methoxybenzaldehyde) Step1->Step2 Decision Color Change? (Self-Validation) Step2->Decision Fail Deep Yellow/Orange (Dehydration Occurred -> Discard) Decision->Fail Yes (>5°C) Pass Pale/Colorless (Adduct Stable -> Proceed) Decision->Pass No (Maintained 0°C) Step3 3. Acid Quench (1M HCl to pH 7) Pass->Step3 Step4 4. Isolation & TLC (Rf ~0.3 vs Enone Rf ~0.6) Step3->Step4

Figure 2: Self-validating experimental workflow for isolating beta-hydroxy ketone intermediates.

Step-by-Step Methodology:
  • Enolate Generation: In a flame-dried round-bottom flask, dissolve acetone (3.0 equiv) in a co-solvent of THF/H 2​ O (4:1). Cool the mixture to strictly 0°C using an ice-brine bath. Add 10% aqueous NaOH (0.1 equiv) dropwise.

    • Causality: A large excess of acetone prevents the self-condensation of the aldehyde and drives the equilibrium toward the crossed-aldol product. The low temperature prevents the thermodynamic E1cB dehydration pathway.

  • Electrophile Addition: Dissolve the chosen methoxybenzaldehyde (1.0 equiv) in a minimal amount of THF and add it dropwise over 30 minutes via a syringe pump.

    • Self-Validation Check: Monitor the color of the reaction. The solution should remain pale yellow or colorless. If a deep yellow or orange hue develops, it indicates the formation of the highly conjugated enone (dehydration). This signals a failure in temperature control or localized base concentration spikes.

  • Acid Quenching (Critical Step): After complete consumption of the aldehyde (verified by TLC, typically 2-3 hours), quench the reaction while still at 0°C by adding cold 1M HCl dropwise until the pH reaches 7.0.

    • Causality: The E1cB dehydration is base-catalyzed. If the reaction is allowed to warm to room temperature before neutralizing the NaOH, the thermal energy will immediately drive the equilibrium toward the dehydrated enone, particularly for the resonance-stabilized para-isomer.

  • Isolation and Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure (water bath <30°C).

    • Self-Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The target β -hydroxy ketone will elute at an Rf of ~0.3 (stains dark blue with Phosphomolybdic Acid). Any dehydrated enone byproduct will appear as a bright yellow, highly UV-active spot at an Rf of ~0.6.

Downstream Applications

Understanding the kinetic stability of these isomers directly impacts their utility in drug development and materials science:

  • Meta-Isomer: 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is primarily used in the synthesis of specialized gingerol analogs and m-anisyl derivatives for structure-activity relationship (SAR) studies in anti-inflammatory drug discovery.

  • Para-Isomer: While notoriously difficult to isolate as a stable β -hydroxy ketone, 4-hydroxy-4-(4-methoxyphenyl)butan-2-one is a crucial transient intermediate in the industrial synthesis of p-anisylacetone (4-(4-methoxyphenyl)butan-2-one). This downstream product is the primary precursor to Cue-lure, a potent agricultural attractant used globally for melon fly eradication.

References

  • An Enantioselective Decarboxylative Glycolate Aldol Reaction - ACS Publications.[Link]

  • Kinetics of crossed aldol condensations in high-temperature water - ResearchGate.[Link]

  • 4-hydroxy-4-(4-methoxyphenyl)butan-2-one (CAS 94129-12-1) - ChemSrc. [Link]

Comparative

Cross-Validation of LC-MS/MS Protocols for 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one Detection

Executive Summary The accurate quantification of moderately polar, structurally labile metabolites in biological matrices is a cornerstone of modern pharmacokinetic profiling. This guide provides a rigorous cross-validat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of moderately polar, structurally labile metabolites in biological matrices is a cornerstone of modern pharmacokinetic profiling. This guide provides a rigorous cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols for the detection of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one . By objectively comparing a highly optimized Biphenyl/Solid Phase Extraction (SPE) workflow against conventional C18 and Pentafluorophenyl (PFP) alternatives, this guide equips researchers with the mechanistic insights and empirical data necessary to implement a robust, interference-free assay.

Analyte Profiling & Mechanistic Challenges

4-Hydroxy-4-(3-methoxyphenyl)butan-2-one (Exact Mass: 194.0943 Da) presents two primary analytical challenges:

  • Thermal Lability: The molecule features a β -hydroxy ketone moiety. Under standard Electrospray Ionization (ESI) conditions, β -hydroxy ketones are highly susceptible to thermal dehydration (loss of H2​O , -18 Da) [1]. If source temperatures and declustering potentials are not strictly controlled, the intact precursor ion [M+H]+ ( m/z 195.1) is prematurely fragmented in the source, drastically reducing assay sensitivity.

  • Co-elution with Matrix Components: The compound is only moderately hydrophobic. On standard alkyl-chain columns (e.g., C18), it elutes relatively early, placing it directly in the elution window of highly suppressive endogenous phospholipids and salts.

Regulatory Grounding & Self-Validating Assay Design

To ensure absolute data integrity, the protocols evaluated herein were designed and cross-validated in strict accordance with the ICH M10 Bioanalytical Method Validation Guidelines (2022) [2] and the FDA Bioanalytical Method Validation Guidance (2018) [3].

The Self-Validating System: A protocol is only as reliable as its internal quality controls. To establish a self-validating system, Protocol B (our optimized product) mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically a d3​ -methoxy analog. By spiking the SIL-IS into the raw biological matrix prior to extraction, the assay mathematically normalizes any run-to-run variations in SPE recovery or MS ionization efficiency. Furthermore, continuous post-column infusion of the analyte during blank matrix injections is utilized to map ion suppression zones, definitively proving that the chosen chromatographic retention time is free from hidden matrix effects.

Experimental Methodologies: Step-by-Step Cross-Validation

To objectively determine the superior method, three distinct sample preparation and chromatographic strategies were executed and compared.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 MS/MS & Validation (ICH M10) PPT Protocol A: Protein Precipitation (PPT) C18 C18 Column (Hydrophobic) PPT->C18 SPE Protocol B: Solid Phase Extraction (SPE) Biphenyl Biphenyl Column (π-π Interactions) SPE->Biphenyl SLE Protocol C: Supported Liquid Extraction PFP PFP Column (Dipole/Fluorine) SLE->PFP ESI ESI+ Ionization [M+H]+ m/z 195.1 C18->ESI Biphenyl->ESI PFP->ESI Data Data Analysis Matrix Effect & LLOQ ESI->Data

Fig 1. Cross-validation workflow for 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one LC-MS/MS.

Protocol A: C18 / Protein Precipitation (Baseline Alternative)
  • Causality: This is the industry-standard "fast" method, relying purely on hydrophobic partitioning.

  • Step 1: Aliquot 50 µL of human plasma into a microcentrifuge tube. Spike with 10 µL SIL-IS.

  • Step 2: Add 150 µL of cold Acetonitrile (0.1% Formic Acid) to precipitate proteins. Vortex for 2 mins; centrifuge at 14,000 x g for 10 mins.

  • Step 3: Transfer 100 µL of supernatant to an autosampler vial. Inject 5 µL onto a standard C18 column (50 x 2.1 mm, 1.7 µm).

Protocol B: Biphenyl / Solid Phase Extraction (Optimized Product)
  • Causality: Biphenyl stationary phases act as electron donors/acceptors, engaging in strong π−π interactions with the analyte's methoxyphenyl ring. This orthogonal retention mechanism shifts the analyte away from the phospholipid suppression zone. SPE actively strips away the phospholipids that PPT leaves behind.

  • Step 1: Aliquot 50 µL of plasma, spike with 10 µL SIL-IS, and dilute with 100 µL of 2% aqueous Formic Acid to disrupt protein binding.

  • Step 2: Condition a Polymeric HLB SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Step 3: Load the diluted sample. Wash with 1 mL of 5% Methanol in Water (removes polar salts).

  • Step 4: Elute with 2 x 500 µL of 100% Methanol. Evaporate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A. Inject 5 µL onto a Biphenyl column (50 x 2.1 mm, 1.7 µm).

Protocol C: PFP / Supported Liquid Extraction (Orthogonal Alternative)
  • Causality: Pentafluorophenyl (PFP) columns offer dipole-dipole and fluorine interactions. Supported Liquid Extraction (SLE) is used as an alternative to SPE for neutral extraction.

  • Step 1: Dilute 50 µL plasma 1:1 with water. Load onto an SLE+ plate. Wait 5 minutes for absorption.

  • Step 2: Elute with 2 x 1 mL of Methyl tert-butyl ether (MTBE).

  • Step 3: Evaporate, reconstitute, and inject onto a PFP column (50 x 2.1 mm, 1.7 µm).

MS/MS Optimization and Fragmentation Causality

To prevent the thermal degradation of the β -hydroxy ketone, the ESI source temperature was capped at 350°C (down from a standard 500°C), and the declustering potential was minimized.

The fragmentation pathway is highly predictable and structurally diagnostic. The intact precursor [M+H]+ ( m/z 195.1) readily loses water to form a stable conjugated system ( m/z 177.1). Subsequent cleavage of the aliphatic chain yields a methoxy-phenyl cation fragment ( m/z 135.1).

FragmentationPathway M Precursor Ion [M+H]+ m/z 195.1 F1 Product Ion 1 [M+H - H2O]+ m/z 177.1 M->F1 -H2O (-18 Da) Source/Collision F3 Product Ion 3 [M+H - C3H6O]+ m/z 137.1 M->F3 -Acetone (-58 Da) Collision Cell F2 Product Ion 2 [M+H - H2O - C2H2O]+ m/z 135.1 F1->F2 -Ketene (-42 Da) Collision Cell

Fig 2. ESI+ MS/MS fragmentation pathway of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one.

  • Quantifier Transition: m/z 195.1 177.1 (Highest intensity, used for LLOQ).

  • Qualifier Transition: m/z 195.1 135.1 (Used for structural confirmation and ion ratio verification).

Quantitative Data Comparison

The protocols were evaluated over a 3-day validation cycle. As demonstrated in the tables below, Protocol B (Biphenyl + SPE) vastly outperformed the alternatives. Protocol A suffered from severe signal suppression (Matrix Factor = 0.62) due to phospholipid co-elution on the C18 column. Protocol C showed acceptable recovery but suffered from peak tailing on the PFP phase, limiting its Lower Limit of Quantification (LLOQ).

Table 1: Chromatographic & MS Parameters
ParameterProtocol A (C18 + PPT)Protocol B (Biphenyl + SPE)Protocol C (PFP + SLE)
Mobile Phase A 0.1% FA in Water0.1% FA in Water10mM NH4F in Water
Mobile Phase B AcetonitrileMethanolMethanol
Retention Time (Rt) 1.15 min (Co-elutes w/ salts)2.45 min (Clean window)2.10 min (Peak tailing)
Quantifier MRM 195.1 177.1195.1 177.1195.1 177.1
Table 2: ICH M10 Validation Performance Metrics
MetricProtocol A (C18 + PPT)Protocol B (Biphenyl + SPE)Protocol C (PFP + SLE)ICH M10 Acceptance Criteria
Extraction Recovery 68.4% ± 12.1%94.2% ± 3.5% 81.5% ± 8.2%Consistent & Reproducible
IS-Normalized Matrix Factor 0.62 (Severe Suppression)0.98 (No Suppression) 0.85 (Mild Suppression)CV < 15%
Linearity ( R2 ) 0.9810.999 0.992 0.990
LLOQ 5.0 ng/mL0.5 ng/mL 2.0 ng/mLSignal-to-Noise 5:1
Intra-day Precision (CV%) 14.5%4.1% 9.8% 15% ( 20% at LLOQ)

Conclusion

For the robust, regulatory-compliant quantification of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one, Protocol B (Biphenyl Column coupled with SPE) is the definitive method of choice. By understanding the causality behind the molecule's behavior—specifically its π -electron availability and thermal lability—we successfully engineered a self-validating assay that bypasses the fatal matrix suppression flaws inherent to standard C18/PPT workflows. This method guarantees high-fidelity pharmacokinetic data suitable for stringent clinical and non-clinical drug development phases.

References

  • El Orche, A., et al. "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies." Molecules, 2024. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH HARMONISED GUIDELINE BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10". 2022. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". 2018. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one

As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The proper disposal of any chemical is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one, grounded in established safety principles and regulatory standards.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for the 4-hydroxy-4-(3-methoxyphenyl) isomer may not be readily available, data from closely related isomers, such as 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone), provides a strong basis for a conservative hazard assessment.

Inferred Hazards:

  • Acute Oral Toxicity: The 4-hydroxy isomer is classified as "Harmful if swallowed" (Acute Toxicity, Oral: Category 4).[1][2][3] It is prudent to assume 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one presents a similar or greater risk.

  • Skin and Eye Irritation: Related compounds are known to cause skin and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE) is essential during handling and disposal.

Regulatory Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits specific characteristics or is explicitly listed.[5] Laboratory personnel must determine if their chemical waste, including 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one and its associated materials, meets any of the following criteria:

  • Ignitability: Can it create fire under certain conditions? (e.g., liquids with a flash point <140°F).[6]

  • Corrosivity: Is it highly acidic or basic? (e.g., aqueous solutions with pH ≤2 or ≥12.5).[6]

  • Reactivity: Is it unstable under normal conditions, or does it react violently with water or other substances?[6]

  • Toxicity: Is it harmful or fatal when ingested or absorbed?

Given its classification as harmful if swallowed, any waste containing significant concentrations of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one should be managed as toxic hazardous waste . This is the foundational principle that dictates all subsequent disposal steps.

Section 2: Step-by-Step Disposal Protocol

Disposal of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one must follow the "cradle-to-grave" hazardous waste management system.[7] This means its journey is tracked from the moment it's generated in the lab to its final, safe disposal by a licensed facility.

Step 1: Segregation of Waste Proper segregation is your first line of defense against dangerous chemical reactions.

  • Action: Collect waste containing 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one in a dedicated waste container.

  • Causality: Never mix this waste with incompatible materials. Based on general ketone and phenol chemistry, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[1][8] Incompatible pairs of substances can react violently or release toxic gases.[8]

Step 2: Proper Containerization The integrity of the waste container is critical for preventing leaks and spills.

  • Action: Use a container that is chemically compatible with 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[8][9] The container must be in good condition, free from cracks or deterioration.[9]

  • Causality: The container must not react with or be degraded by the waste it holds.[8] Leave at least one inch of "headroom" in liquid waste containers to allow for vapor expansion.[8]

Step 3: Accurate Labeling Clear and accurate labeling is a non-negotiable regulatory and safety requirement.

  • Action: As soon as the first drop of waste enters the container, affix a hazardous waste label. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-Hydroxy-4-(3-methoxyphenyl)butan-2-one " and any other components in the mixture, listed by percentage.[8]

    • The specific hazard(s) (e.g., "Toxic").

    • The date on which waste was first added (the "Accumulation Start Date").

  • Causality: Accurate labeling ensures that anyone handling the container, from lab personnel to disposal technicians, is aware of its contents and associated dangers, preventing accidental exposures or improper consolidation.[6]

Step 4: On-Site Accumulation Designated storage areas are essential for safe, temporary holding of waste.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[6][8] This area must be at or near the point of generation and under the control of the laboratory personnel.[6] The container must be kept securely capped except when adding waste.[8]

  • Causality: The SAA system is designed to minimize the quantity of waste in active work areas and ensure it is stored safely. Storing waste in a secondary containment bin within the SAA is a best practice to contain potential leaks.[9] Federal guidelines allow for the accumulation of up to 55 gallons of hazardous waste in an SAA for up to one year, provided the container is not yet full.[6][10]

Step 5: Arranging for Final Disposal Final disposal is a regulated process that must be handled by professionals.

  • Action: Once the waste container is full or is approaching the one-year accumulation limit, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][10] Do not pour this chemical waste down the drain or place it in the regular trash.[9][11]

  • Causality: Licensed disposal facilities have the permits and technology to treat, incinerate, or landfill hazardous waste in an environmentally sound manner, in compliance with EPA and local regulations.[7][12] Your institution is legally responsible for ensuring the waste is managed correctly, which is documented through a hazardous waste manifest system.[12]

Section 3: Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect Yourself: Don appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Contain and Clean: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material using non-sparking tools and place it in a new, properly labeled hazardous waste container.[2][13]

  • Decontaminate: Clean the affected area thoroughly. All cleanup materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[10]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one waste.

G start Waste Generation (Pure compound, solution, or contaminated material) characterize Characterize Waste: Is it hazardous per RCRA? (Toxic, Ignitable, etc.) start->characterize is_hazardous Hazardous? characterize->is_hazardous non_hazardous Consult EH&S for non-hazardous disposal route (Unlikely for this compound) is_hazardous->non_hazardous No segregate Segregate from incompatible chemicals is_hazardous->segregate Yes (Toxic) container Select compatible container (e.g., HDPE, Glass) with secure cap segregate->container label_waste Label with 'Hazardous Waste', full chemical name, hazards, and accumulation start date container->label_waste store Store in designated Satellite Accumulation Area (SAA) label_waste->store full_or_time Container full OR 1 year limit reached? store->full_or_time continue_storing Continue accumulation (Inspect weekly) full_or_time->continue_storing No contact_ehs Contact EH&S or licensed waste vendor for pickup full_or_time->contact_ehs Yes continue_storing->store manifest Complete hazardous waste manifest for transport contact_ehs->manifest end_node Proper Licensed Disposal (Incineration or other approved method) manifest->end_node

Caption: Decision workflow for hazardous waste disposal.

Summary of Regulatory Compliance Requirements
RequirementStandard/GuidelineKey Considerations
Waste Characterization EPA (40 CFR Part 261)[5]Generator is responsible for determining if waste is hazardous.[7][14]
Container Management OSHA (29 CFR 1910.106)[15], EPAMust be compatible, in good condition, and kept closed.[9]
Labeling EPA (40 CFR Part 262)[5], OSHA HCS[16]Must include "Hazardous Waste," contents, hazards, and start date.
On-Site Storage EPA (40 CFR 262.15)Limited to Satellite Accumulation Areas (SAAs) near the point of generation.[6][8]
Time & Quantity Limits EPA (40 CFR Part 262)[5]Up to 55 gallons in an SAA; must be moved within 3 days once full.[6][10]
Final Disposal EPA (RCRA Subtitle C)Must be transported by a licensed hauler to a permitted facility.[12][14]

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Safety-Kleen. Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS. Available from: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • 4-(3-hydroxy-4-methoxyphenyl)butan-2-one — Chemical Substance Information. NextSDS. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental. Available from: [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • 4-(4-HYDROXY-3-METHOXYPHENYL)-3-BUTEN-2-ONE. NextSDS. Available from: [Link]

  • Safety Data Sheet 4-(4-Hydroxyphenyl)-2-butanone. metasci. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one

An authoritative, self-validating standard operating procedure (SOP) for handling 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one requires moving beyond generic safety data sheets. As a synthetic intermediate or specialty build...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, self-validating standard operating procedure (SOP) for handling 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one requires moving beyond generic safety data sheets. As a synthetic intermediate or specialty building block in medicinal chemistry (structurally related to gingerol/zingerone derivatives), this compound presents specific physicochemical risks.

The following guide provides researchers and drug development professionals with a field-proven, mechanistic approach to Personal Protective Equipment (PPE), handling workflows, and EPA-compliant disposal.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

In laboratory safety, compliance without comprehension is a vulnerability. To design an effective protective envelope, we must first analyze the structural causality of the chemical's hazards:

  • Dermal Penetration Risk: 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one possesses an amphiphilic character due to its lipophilic aromatic ring and polar functional groups (hydroxyl and ketone moieties). While the neat solid has limited dermal bioavailability, solubilizing this compound in common biological assay carriers like Dimethyl Sulfoxide (DMSO) or Methanol drastically alters its risk profile. DMSO acts as a potent penetration enhancer, capable of carrying the dissolved solute through intact stratum corneum and standard 4-mil nitrile gloves within minutes[1].

  • Aerosolization Hazard: As a solid intermediate, the compound is prone to accumulating static charge during transfer. Unmitigated static discharge can cause the powder to aerosolize, bypassing dermal PPE and presenting an acute inhalation hazard.

In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), PPE must be selected based on a rigorous hazard assessment of both the chemical and its operational context[2].

Quantitative PPE Matrix & Glove Compatibility

When handling this compound in solution, the carrier solvent dictates the PPE requirements. Below is the quantitative breakthrough data for solvents commonly used to dissolve 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one, dictating our glove selection protocols.

Table 1: Glove Compatibility and Breakthrough Times for Carrier Solvents

Carrier SolventRecommended Glove MaterialMin. ThicknessBreakthrough TimeDegradation RatingOperational Mandate
Neat Solid Nitrile4 mil> 480 minExcellentSingle glove acceptable for weighing.
DMSO Nitrile (Double) or Butyl8 mil (Total)~ 45 - 60 minGoodDouble-glove; change immediately upon splash.
Methanol Nitrile4 mil< 60 minFairChange gloves every 30 minutes during use.
Dichloromethane Fluoropolymer / PVAN/A> 240 minExcellentDo not use Nitrile. Use specific PVA gloves.

Chemical Exposure Control & PPE Decision Pathway

Workflow A Hazard Assessment: 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one B Determine Carrier Solvent A->B C Aqueous / Neat Solid (Low Penetration Risk) B->C D Organic Solvents (DMSO/DCM) (High Penetration Risk) B->D E Standard PPE: Single Nitrile (4 mil) Safety Glasses C->E F Enhanced PPE: Double Nitrile or Butyl Chemical Goggles Fume Hood D->F

Figure 1: Decision matrix for selecting PPE based on the carrier solvent's penetration risk.

Step-by-Step Operational Workflows

The National Research Council emphasizes that engineering controls (like fume hoods) and administrative controls must precede PPE in the hierarchy of safety[1]. The following self-validating protocol ensures maximum protection during the preparation of a 10 mM stock solution.

Protocol: Preparation of DMSO Stock Solution (Analytical Scale)

Step 1: Engineering Control Verification

  • Conduct all work inside a certified Class II Biological Safety Cabinet or a chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent accidental spills.

Step 2: PPE Donning Sequence

  • Don a flame-resistant, fluid-resistant laboratory coat with knit cuffs.

  • Equip ANSI Z87.1-compliant safety glasses with side shields[1].

  • Don the primary (inner) pair of 4-mil nitrile gloves, ensuring they cover the cuffs of the lab coat.

  • Don the secondary (outer) pair of 4-mil nitrile gloves. Causality: The outer glove acts as a sacrificial layer against DMSO splashes, while the inner glove maintains the dermal barrier during the doffing process.

Step 3: Anti-Static Weighing

  • Use an anti-static zero-stat gun on the weighing spatula and the weigh boat to neutralize static charge.

  • Carefully transfer the 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one solid. Cap the source bottle immediately to minimize ambient exposure.

Step 4: Solubilization & Transfer

  • Pipette the required volume of DMSO directly into the vial containing the solid.

  • Seal the vial tightly before vortexing or sonicating. Never sonicate an open vial , as the cavitation process generates microscopic aerosols of the highly concentrated chemical.

Step 5: Decontamination & Doffing

  • Wipe down the balance and fume hood surface with a solvent-dampened wipe (e.g., 70% Ethanol), followed by a dry wipe.

  • Remove the outer gloves first, turning them inside out to trap any microscopic contamination. Dispose of them in solid hazardous waste.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves[3].

Cradle-to-Grave Waste Management Plan

Improper disposal of synthetic intermediates can result in severe environmental contamination and EPA regulatory penalties[4]. Because 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is a non-halogenated organic compound, its disposal must follow strict Resource Conservation and Recovery Act (RCRA) guidelines[5].

Disposal Protocol
  • Segregation: Do not mix this waste with halogenated solvents (like Dichloromethane) or heavy metals. Segregate into a designated "Non-Halogenated Organic Waste" container[6].

  • Container Compatibility: Ensure the waste container is made of high-density polyethylene (HDPE) or glass, which are chemically compatible with both the compound and typical carrier solvents[6].

  • EPA Labeling: The container must be explicitly labeled with the words "Hazardous Waste," the exact chemical constituents (e.g., "DMSO, 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one"), and the primary hazard (e.g., "Toxic/Irritant")[7].

  • Satellite Accumulation Area (SAA) Limits: Waste must be stored at or near the point of generation. The SAA must not exceed 55 gallons of hazardous waste. Containers must remain securely closed at all times unless actively adding waste[8].

Waste W1 Chemical Waste Generated W2 Segregation: Non-Halogenated W1->W2 W3 EPA Labeling: 'Hazardous Waste' W2->W3 W4 Satellite Accumulation Area (SAA) < 55 Gal W3->W4 W5 Central Accumulation Area (CAA) W4->W5 Within 3 Days of Limit W6 Licensed EPA Incineration W5->W6 Max 90-180 Days

Figure 2: EPA RCRA-compliant cradle-to-grave hazardous waste disposal workflow.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at:[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at:[Link]

  • USC Environmental Health & Safety. Chemical Waste Segregation and Storage Guidelines. Available at:[Link]

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory. Available at:[Link]

Sources

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